![molecular formula C13H19NO3 B2963598 tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate CAS No. 2416235-67-9](/img/structure/B2963598.png)

tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

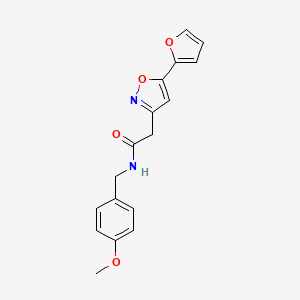

The compound tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride and tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate have similar structures. They are used in various chemical reactions due to their unique structure and properties .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate” were not found, similar compounds like 3-Heptanone are produced industrially through reductive condensation of propionaldehyde (propanal) with butanone (methyl ethyl ketone) .Molecular Structure Analysis

The molecular structure of a similar compound, Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl-, has been analyzed . It has a molecular weight of 136.2340 .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Heptanone, include a colorless liquid state with a “green odor,” and it is often used as a perfume/fragrance, as a solvent for cellulose, nitrocellulose, or vinyl resins .Scientific Research Applications

Enantioselective Synthesis Applications

The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of nucleoside analogues with potential therapeutic applications. This emphasizes the compound's role in enabling the synthesis of structurally complex molecules with precise stereochemistry, which is vital for drug discovery and development (Ober et al., 2004).

Organic Synthesis Building Blocks

Research has shown that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the chemical structure of interest, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This property underlines the compound's utility as a building block in organic synthesis, enabling the construction of complex molecular architectures through versatile chemical transformations (Guinchard et al., 2005).

Material Science and Sensory Materials

The tert-butyl moiety plays a significant role in the formation of organogels, as demonstrated in the synthesis of strong blue emissive nanofibers from benzothiazole-modified tert-butyl carbazole derivatives. These nanofibers exhibit potential as fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's application in the development of novel materials for chemical sensing (Sun et al., 2015).

Atmospheric CO2 Fixation

The compound has been implicated in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to the formation of cyclic carbamates. This research suggests potential environmental applications of the compound, specifically in carbon capture technologies to mitigate CO2 emissions (Takeda et al., 2012).

Drug Discovery and Development

The compound's versatility extends to the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrating significant improvements over traditional routes. This highlights its potential in the scalable production of pharmaceutical intermediates, facilitating the development of new drugs (Maton et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(2-formyl-3-tricyclo[2.2.1.02,6]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-12(2,3)17-11(16)14-10-7-4-8-9(5-7)13(8,10)6-15/h6-10H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBATDYMCZOQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC3C1(C3C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide](/img/structure/B2963519.png)

![Tert-butyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2963520.png)

![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)